4-[(oxan-4-yl)methyl]morpholine
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Overview
Description
4-[(Oxan-4-yl)methyl]morpholine is a heterocyclic organic compound that features a morpholine ring substituted with an oxan-4-ylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(oxan-4-yl)methyl]morpholine typically involves the reaction of morpholine with oxan-4-ylmethyl halides under basic conditions. A common method includes:
Starting Materials: Morpholine and oxan-4-ylmethyl chloride.
Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydride or potassium carbonate to facilitate the nucleophilic substitution.
Procedure: The morpholine is dissolved in the solvent, and the base is added to deprotonate the nitrogen atom. The oxan-4-ylmethyl chloride is then added dropwise, and the mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, often involving automated control systems to monitor and adjust parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions: 4-[(Oxan-4-yl)methyl]morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, converting the compound into its reduced forms.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: Reduced morpholine derivatives.
Substitution: Alkylated or sulfonated morpholine derivatives.
Scientific Research Applications
4-[(Oxan-4-yl)methyl]morpholine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a scaffold in drug design.
Medicine: Explored for its pharmacological properties, including potential use as an antimicrobial or anticancer agent.
Industry: Utilized in the production of polymers and as an intermediate in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 4-[(oxan-4-yl)methyl]morpholine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The compound’s morpholine ring can engage in hydrogen bonding and electrostatic interactions, influencing its binding affinity and specificity.
Comparison with Similar Compounds
Morpholine: The parent compound, lacking the oxan-4-ylmethyl group.
4-[(Tetrahydro-2H-pyran-4-yl)methyl]morpholine: A closely related compound with a similar structure but different substituents.
Uniqueness: 4-[(Oxan-4-yl)methyl]morpholine is unique due to the presence of the oxan-4-ylmethyl group, which imparts distinct chemical and physical properties. This substitution can influence the compound’s reactivity, solubility, and biological activity, making it a valuable molecule for various applications.
Properties
IUPAC Name |
4-(oxan-4-ylmethyl)morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c1-5-12-6-2-10(1)9-11-3-7-13-8-4-11/h10H,1-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWYLXUUFGSNETM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CN2CCOCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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